Highly selective dopamine D3 receptor antagonist. Induces phospholipidosis and exhibits antischizophrenic activity in vivo.
Related Compounds
PNU-177864
Compound Description: PNU-177864 is a potent dopamine D3 receptor antagonist. [, , ] In preclinical studies, it induced systemic phospholipidosis, notably in epididymal epithelial cells, lymphoid tissues, and pulmonary alveolar macrophages. [, ] This effect was reversible in most tissues after a recovery period. [] Interestingly, despite phospholipidosis in skeletal muscle, PNU-177864 did not lead to drug accumulation in this tissue. []
Relevance: While the exact structure of PNU-177864 is not provided in the papers, its classification as a dopamine D3 receptor antagonist and its observed phospholipidosis-inducing properties suggest structural similarities with N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide. Both compounds likely possess a cationic amphiphilic structure, a characteristic feature of many phospholipidosis-inducing drugs (CADs). []
PF-592379
Compound Description: PF-592379 is mentioned alongside PNU-177864 as a dopamine receptor ligand. [] Although its specific receptor subtype (D2R or D3R) is not specified, it's categorized as an antagonist based on its electron acceptor properties. []
PF-4363467
Compound Description: PF-4363467 is a dopamine D3R/D2R ligand designed by combining structural elements of PF-592379 and PNU-177864. [] Its electron donor/acceptor properties lie between those of its parent compounds, suggesting a balanced D2R/D3R activity profile. []
Compound Description: CL 316243 is a typical β3-adrenoceptor agonist. [] It induces concentration-dependent relaxation of the lower esophageal sphincter (LES) smooth muscle. [] This effect is directly mediated by the smooth muscle and is selectively antagonized by the β3-antagonist L 748337. []
Compound Description: L 748337 is a selective β3-adrenoceptor antagonist. [] It effectively blocks the relaxant effects of the β3-agonist CL 316243 on the LES smooth muscle, while having no significant impact on the inhibitory actions of the nonselective β-agonist isoproterenol. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent, selective PXR agonist. (EC50 = 200 nM for human PXR). Inhibits cholesterol biosynthesis. Cell permeable. Active in vivo. SR-12813 is a 1,1-bisphosphonate ester that exhibits hypocholesterolemic activity by enhancing the degradation of HMG-CoA reductase in various animal models. SR-12813 is also a high affinity ligand for human and rabbit pregnane X receptors (Kd = 41 nM; EC50 = 137 nM for hPXR in vitro) and can induce cytochrome P450 3A expression in human and rabbit hepatocytes. SR12813 is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, with an IC50 of 0.85 μM. IC50: 0.85 μM (HMG-CoA Reductase)Target: HMG-CoA ReductaseIn vitro: SR-12813 inhibits incorporation of tritiated water into cholesterol with an IC50 of 1.2 μM but has no effect on fatty acid synthesis. Furthermore, SR-12813 reduces cellular 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase activity with an IC50 of 0.85 μM. Both 25-HC and SR-12813 can kill mammalian cells through blocking the synthesis of cholesterol, thereby they are ideal regents for lethal selection. SR-12813 kills HeLa cells at concentration range from 8 μM to 16 μM. SR-12813 kills wild type cells and mutant cells infected by Ad-Cre (SL-5+Cre), but the mutant SL-5 survives this condition. SR-12813 or 25-HC promotes the degradation of the 95-KDa full-length HMG-CoA reductase in wild type HeLa and SL-5 mutant cells. In vivo:
Chemical structure: quinolone Pazufloxacin is a fluoroquinolone antibiotic, which shows broad spectrum activity in anti-infective chemotherapy. Pazufloxacin (T-3761) is a fluoroquinolone antibiotic. Target: AntibacterialPazufloxacin (T-3761), a new quinolone derivative, showed broad and potent antibacterial activity. T-3761 showed good efficacy in mice against systemic, pulmonary, and urinary tract infections with gram-positive and gram-negative bacteria, including quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa. The in vivo activity of T-3761 was comparable to or greater than those of ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin against most infection models in mice. The activities of T-3761 were lower than those of tosufloxacin against gram-positive bacterial systemic and pulmonary infections in mice but not against infections with methicillin-resistant Staphylococcus aureus. T-3761 had a broad spectrum of activity and had potent activity against gram-positive and -negative bacteria. The MICs of T-3761 against 90% of the methicillin-susceptible Staphylococcus aureus, methicillin-susceptible and -resistant Staphylococcus epidermidis, and Clostridium spp. tested were 0.39 to 6.25 micrograms/ml. The MBCs of T-3761 were either equal to or twofold greater than the MICs. The 50% inhibitory concentrations of T-3761 for DNA gyrases isolated from E. coli and P. aeruginosa were 0.88 and 1.9 micrograms/ml, respectively.